

## Verofylline: Dosage and Administration Application Notes

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For Research, Scientific, and Drug Development Professionals

Disclaimer: **Verofylline** is a methylxanthine derivative that has been studied for its bronchodilator properties. However, publicly available information regarding its detailed dosage and administration guidelines is limited. The following notes compile the available data on **verofylline** and related methylxanthine compounds to provide a comprehensive overview for research and drug development purposes.

#### Introduction

**Verofylline** is a long-acting, polysubstituted methylxanthine bronchodilator.[1] Like other xanthine derivatives, it has been investigated for its potential in treating respiratory conditions such as asthma. This document summarizes the available clinical data on **verofylline** and provides context by comparing it with other methylxanthines like theophylline and doxofylline.

# **Verofylline Dosage and Administration Clinical Data**

A double-blind, crossover tolerance study in adult patients with asthma provides the most direct, albeit limited, data on oral **verofylline** dosage.[1]

Table 1: **Verofylline** Oral Dosage in Adult Asthma Patients[1]



Dosage	Observation	Outcome
0.05 mg/kg	Greater increase in FEV1, PEFR, and FEF at 4 hours compared to placebo and higher doses.	Peak drug activity was observed between 4 and 6 hours post-dosing.
0.15 mg/kg	Increased mean percent change in forced vital capacity for as long as 6 hours.	Subject tolerance was reported as good at the doses used.

FEV1: Forced Expiratory Volume in one second, PEFR: Peak Expiratory Flow Rate, FEF: Forced Expiratory Flow

Note: The study concluded that **verofylline** was not very effective as a bronchodilator at the doses tested.[1]

### **Comparative Data from Other Methylxanthines**

To provide a broader context for researchers, the following tables summarize dosage and pharmacokinetic data for theophylline and doxofylline, which are more widely studied methylxanthine bronchodilators.

#### **Theophylline Dosage**

Theophylline is a widely used methylxanthine for the treatment of asthma and COPD.[2] Its dosage varies significantly based on age, formulation, and clinical status.

Table 2: Theophylline Oral Dosage Guidelines



Population	Formulation	Initial Dosage	Maximum Dosage
Adults & Teenagers (>45 kg)	Extended-release tablets (12-hour)	300 mg/day in divided doses every 12 hours	600 mg/day
Adults & Teenagers (>45 kg)	Elixir or tablets	300 mg/day in divided doses every 6-8 hours	600 mg/day
Older Adults	Extended-release tablets (12-hour)	Dose determined by physician	400 mg/day

Table 3: Theophylline Intravenous Dosage for Acute Bronchospasm (Patients not currently taking theophylline)

Parameter	Dosage
Loading Dose	5-7 mg/kg
Maintenance Dose	0.4-0.6 mg/kg/hour

#### **Doxofylline Dosage**

Doxofylline is another xanthine derivative with a reported better safety profile than theophylline.

Table 4: Doxofylline Oral Dosage in Adults with Chronic Reversible Asthma

Dosage	Frequency
400 mg	Three times a day
200 mg	Three times a day

#### **Pharmacokinetic Profiles**

Understanding the pharmacokinetics of related compounds can inform the design of future studies for **verofylline**.

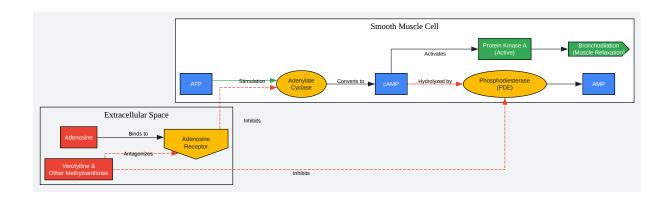
Table 5: Comparative Pharmacokinetic Parameters of Methylxanthines



Parameter	Etofylline	Enprofylline (Children)
Bioavailability (Oral)	~80%	Not specified
Half-life (t½)	4.1 hours (beta-phase)	1.06 ± 0.20 hours
Volume of Distribution (Vd)	0.60 L/kg	0.55 ± 0.05 L/kg
Total Body Clearance	0.106 L/kg/h	0.44 ± 0.06 L/hr/kg

## **Mechanism of Action: Signaling Pathways**

The primary mechanism of action for methylxanthines like **verofylline** involves the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.



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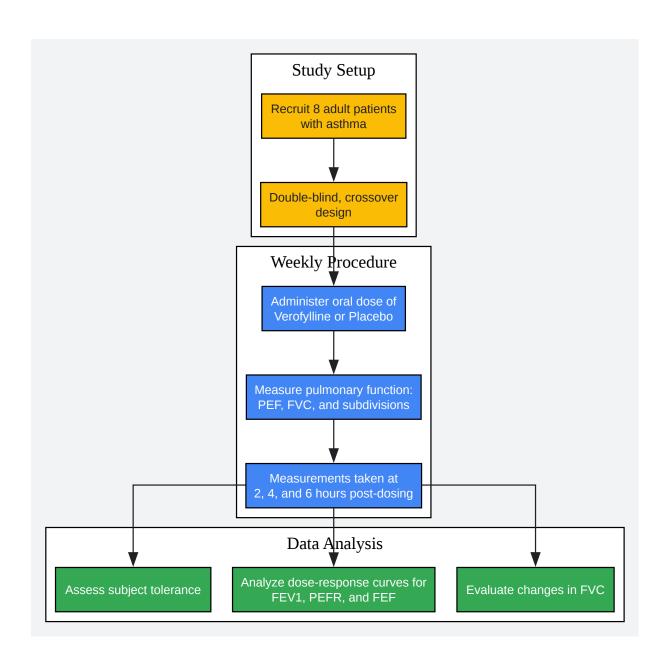
Caption: General mechanism of action for methylxanthines.



### **Experimental Protocols**

# Protocol: Double-Blind, Crossover Tolerance Study of Oral Verofylline in Adult Asthmatics

This protocol is based on the methodology described in the 1984 clinical trial.



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Caption: Workflow for a clinical trial of **verofylline**.



#### Methodology:

- Patient Population: Adult patients diagnosed with asthma.
- Study Design: A double-blind, crossover tolerance study.
- Treatment Arms:
  - Verofylline (e.g., 0.05 mg/kg, 0.15 mg/kg)
  - Placebo
- · Administration: Oral dosing.
- Assessments:
  - Pulmonary function tests (Peak Expiratory Flow, Forced Vital Capacity, and its subdivisions) were measured at baseline and at 2, 4, and 6 hours post-dosing on a weekly basis.
  - Subject tolerance was monitored throughout the study.
- Primary Endpoints:
  - Change in Forced Expiratory Volume in one second (FEV1).
  - Change in Peak Expiratory Flow Rate (PEFR).
  - Change in Forced Expiratory Flow (FEF).
  - Change in Forced Vital Capacity (FVC).

#### Conclusion

The available data on **verofylline** is sparse, with a single clinical trial from 1984 suggesting limited efficacy at the tested oral doses of 0.05 mg/kg and 0.15 mg/kg. For researchers and drug development professionals, further studies are necessary to establish a comprehensive dosage, administration, and safety profile for **verofylline**. The information provided on related



methylxanthines can serve as a valuable reference for designing future preclinical and clinical investigations.

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#### References

- 1. Verofylline, a methylxanthine bronchodilator, in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
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